4-[((E)-1-{3-[(2,3-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-[((E)-1-{3-[(2,3-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, difluoromethyl group, and a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{3-[(2,3-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the triazole ring. The difluoromethyl group is introduced through difluoromethylation reactions, which can be achieved using various reagents and catalysts . The dichlorophenoxy moiety is incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{3-[(2,3-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups .
Scientific Research Applications
4-[((E)-1-{3-[(2,3-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[((E)-1-{3-[(2,3-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Shares the difluoromethyl group and has similar biological activities.
Difluoromethylated heterocycles: These compounds also feature difluoromethyl groups and are used in similar applications.
Uniqueness
4-[((E)-1-{3-[(2,3-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring, difluoromethyl group, and dichlorophenoxy moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
4-[(E)-[3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F2N4O2S/c1-27-13-6-5-10(8-23-26-17(16(21)22)24-25-18(26)29)7-11(13)9-28-14-4-2-3-12(19)15(14)20/h2-8,16H,9H2,1H3,(H,25,29)/b23-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVOJSRQWMIPKV-LIMNOBDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)COC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)COC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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